2,2'-(4,6,6-Trimethylheptane-1,1-diyl)bis(4,6-dimethylphenol)
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Overview
Description
2,2’-(4,6,6-Trimethylheptane-1,1-diyl)bis(4,6-dimethylphenol) is an organic compound with a complex structure. It is characterized by the presence of a heptane backbone with multiple methyl groups and phenolic rings. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4,6,6-Trimethylheptane-1,1-diyl)bis(4,6-dimethylphenol) typically involves the reaction of 4,6-dimethylphenol with a suitable heptane derivative under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2’-(4,6,6-Trimethylheptane-1,1-diyl)bis(4,6-dimethylphenol) undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The methyl groups on the phenolic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic derivatives. These products have significant applications in different fields .
Scientific Research Applications
2,2’-(4,6,6-Trimethylheptane-1,1-diyl)bis(4,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2’-(4,6,6-Trimethylheptane-1,1-diyl)bis(4,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants. This property is crucial in neutralizing free radicals and preventing oxidative damage. The compound’s structure allows it to interact with specific enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylheptane-3,5-dione: Known for its stability and use as a ligand in metal complexes.
2,2,4,6,6-Pentamethylheptane: Another heptane derivative with multiple methyl groups.
Uniqueness
2,2’-(4,6,6-Trimethylheptane-1,1-diyl)bis(4,6-dimethylphenol) is unique due to its specific arrangement of phenolic rings and methyl groups, which confer distinct chemical properties.
Properties
CAS No. |
183199-33-9 |
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Molecular Formula |
C26H38O2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-[1-(2-hydroxy-3,5-dimethylphenyl)-4,6,6-trimethylheptyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C26H38O2/c1-16(15-26(6,7)8)9-10-21(22-13-17(2)11-19(4)24(22)27)23-14-18(3)12-20(5)25(23)28/h11-14,16,21,27-28H,9-10,15H2,1-8H3 |
InChI Key |
CYFJLZQEVVVIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(CCC(C)CC(C)(C)C)C2=CC(=CC(=C2O)C)C)O)C |
Origin of Product |
United States |
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